molecular formula C4H3ClN2O4 B591376 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) CAS No. 139037-69-7

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci)

Katalognummer: B591376
CAS-Nummer: 139037-69-7
Molekulargewicht: 178.528
InChI-Schlüssel: DDSPLWQXZXDOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) is a chemical compound with the molecular formula C5H5ClN2O4 It belongs to the class of oxadiazolidines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

The synthesis of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) typically involves the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-1,2,4-oxadiazolidine-3,5-dione and hydrochloric acid.

    Oxidation and Reduction: Depending on the reagents and conditions, it can undergo oxidation or reduction reactions, leading to different products.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) can be compared with other similar compounds, such as:

    4-Methyl-1,2,4-oxadiazolidine-3,5-dione: This compound is structurally similar but lacks the carbonyl chloride group.

    2-Benzyl-1,2,4-oxadiazolidine-3,5-dione: Another similar compound with a benzyl group instead of a methyl group.

    2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione: This compound contains an aminoethyl group, providing different reactivity and applications.

The uniqueness of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

139037-69-7

Molekularformel

C4H3ClN2O4

Molekulargewicht

178.528

IUPAC-Name

4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl chloride

InChI

InChI=1S/C4H3ClN2O4/c1-6-3(9)7(2(5)8)11-4(6)10/h1H3

InChI-Schlüssel

DDSPLWQXZXDOKH-UHFFFAOYSA-N

SMILES

CN1C(=O)N(OC1=O)C(=O)Cl

Synonyme

1,2,4-Oxadiazolidine-2-carbonyl chloride, 4-methyl-3,5-dioxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.